2-[1-(3-chlorophenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol
Description
The compound 2-[1-(3-chlorophenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol (hereafter referred to as the target compound) is a 1,2,3-triazole derivative characterized by:
- A 1,2,3-triazole core substituted at the 1-position with a 3-chlorophenyl group and at the 4-position with an ethanol (-CH₂CH₂OH) moiety.
- Molecular formula: C₁₀H₁₀ClN₃O (assuming molecular weight ~239.66 g/mol).
1,2,3-Triazoles are versatile heterocycles widely used in medicinal chemistry due to their metabolic stability, hydrogen-bonding capacity, and modular synthesis via copper-catalyzed azide-alkyne cycloaddition (CuAAC, "click chemistry") .
Properties
IUPAC Name |
2-[1-(3-chlorophenyl)triazol-4-yl]ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClN3O/c11-8-2-1-3-10(6-8)14-7-9(4-5-15)12-13-14/h1-3,6-7,15H,4-5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUEVLJRJYMWFBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)N2C=C(N=N2)CCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(3-chlorophenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol typically involves the cycloaddition reaction between an azide and an alkyne, known as the Huisgen 1,3-dipolar cycloaddition or “click chemistry.” The reaction is catalyzed by copper(I) ions and proceeds under mild conditions, often in the presence of a base such as sodium ascorbate. The general reaction scheme is as follows:
- Synthesis of 3-chlorophenyl azide from 3-chloroaniline.
- Reaction of 3-chlorophenyl azide with propargyl alcohol in the presence of a copper(I) catalyst to form the triazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
2-[1-(3-chlorophenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea.
Major Products Formed
Oxidation: Formation of 2-[1-(3-chlorophenyl)-1H-1,2,3-triazol-4-yl]ethanal or 2-[1-(3-chlorophenyl)-1H-1,2,3-triazol-4-yl]ethanoic acid.
Reduction: Formation of dihydrotriazole derivatives.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
2-[1-(3-chlorophenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly as an antifungal or anticancer agent.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-[1-(3-chlorophenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol involves its interaction with biological targets, such as enzymes and receptors. The triazole ring can coordinate with metal ions in enzymes, inhibiting their activity. Additionally, the compound can interact with cellular membranes, disrupting their integrity and leading to cell death. The exact molecular pathways depend on the specific biological context and the target organism.
Comparison with Similar Compounds
Substituent Effects on Structure and Reactivity
- Chlorine Position : The 3-chlorophenyl group in the target compound may induce different electronic effects compared to 4-chlorophenyl (), altering reactivity in cross-coupling or hydrogen-bonding interactions.
- Ethanol vs. Methanol: The additional methylene group in ethanol improves flexibility and solubility compared to methanol in 13c .
Anticancer Activity
Triazole derivatives often exhibit cytotoxicity. For example:
- Compound 75 (): (E)-2-[1-{[1-(3-Chlorophenyl)-1H-1,2,3-triazol-4-yl]methyl}imino)ethyl]-5-methoxyphenol showed IC₅₀ = 78.9 µM against A549 lung cancer cells .
- Compound IVd (): A quinoxaline-triazole hybrid demonstrated potent EGFR inhibition, highlighting the role of triazoles in kinase targeting .
The target compound’s ethanol group may enhance cell permeability compared to bulkier substituents (e.g., quinoline in 13d), though direct activity data are unavailable.
Physicochemical Properties
- The ethanol group improves aqueous solubility compared to trifluoroethanone () but may reduce membrane permeability versus methyl groups ().
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